molecular formula C14H11NO B3119726 3-(4-Methylphenoxy)benzonitrile CAS No. 253679-51-5

3-(4-Methylphenoxy)benzonitrile

Cat. No.: B3119726
CAS No.: 253679-51-5
M. Wt: 209.24
InChI Key: PDWREWJPVXSXHQ-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)benzonitrile is an organic compound with the molecular formula C14H11NO. It is a derivative of benzonitrile, where a 4-methylphenoxy group is attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-Methylphenoxy)benzonitrile typically involves the reaction of 4-methylphenol with 3-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Methylphenol+3-ChlorobenzonitrileK2CO3,DMF,HeatThis compound\text{4-Methylphenol} + \text{3-Chlorobenzonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 4-Methylphenol+3-ChlorobenzonitrileK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as modified nano nickel can enhance the reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: 3-(4-Methylphenoxy)benzoic acid.

    Reduction: 3-(4-Methylphenoxy)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Methylphenoxy)benzonitrile is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.

    Industry: Used in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-(4-Methylphenoxy)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-methylphenoxy)benzonitrile
  • 4-(4-Methylphenoxy)benzonitrile
  • 3-(Chloromethyl)benzonitrile

Properties

IUPAC Name

3-(4-methylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWREWJPVXSXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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